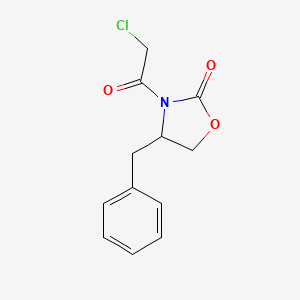

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one

Description

SMILES Notation

C1[C@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2

This notation specifies:

Properties

IUPAC Name |

4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPUBLCBQBQPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxazolidinone Ring

Starting Materials:

Amino alcohols such as 2-amino-1-phenylethanol or derivatives bearing the benzyl group.Reaction Conditions:

Cyclization is performed by reacting the amino alcohol with phosgene equivalents or carbonyl diimidazole under mild acidic or basic conditions, often in solvents like tetrahydrofuran (THF) or ethyl acetate.Mechanism:

The nucleophilic amine attacks the carbonyl carbon, followed by intramolecular ring closure to form the 5-membered oxazolidinone ring.

Introduction of the Benzyl Group

Method 1: Direct use of benzyl-substituted amino alcohols as starting materials.

Method 2: Nucleophilic substitution of a hydroxyl or amino group with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions:

Typically conducted in aprotic solvents like dimethylformamide (DMF) or THF at 0–50 °C.

Acylation with 2-Chloroacetyl Chloride

Reagents:

2-Chloroacetyl chloride is added dropwise to the oxazolidinone intermediate in the presence of a strong base (e.g., sodium hydride) to deprotonate the nitrogen and facilitate acylation.Temperature Control:

The reaction is maintained at low temperatures (−10 to 0 °C) during addition to minimize side reactions, then gradually warmed to 15–50 °C for completion.Solvents:

Common solvents include THF, ether, or glycol dimethyl ether.Workup:

After reaction completion, the mixture is filtered, solvent removed under reduced pressure, and the product purified by recrystallization from alcohols such as methanol, ethanol, or propanol.

Representative Experimental Data and Conditions

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Cyclization | Amino alcohol + carbonyl reagent | 30–70 | 3–8 | THF, ether, or glycol dimethyl ether | >90 | Carboxyl reduction with LiAlH4 if needed |

| 2. Benzylation | Benzyl chloride + base (NaH) | 0–50 | 1–5 | DMF, THF | High | Nucleophilic substitution |

| 3. Acylation | 2-Chloroacetyl chloride + NaH | −10 to 50 | 3–8 | THF, ether | ~97 | Dropwise addition, recrystallization |

Research Findings and Optimization

Microwave-Assisted Synthesis:

Microwave heating has been employed to accelerate cyclization and acylation steps, improving yields and reducing solvent use, aligning with green chemistry principles.Base Selection:

Sodium hydride is preferred for deprotonation due to its strong basicity and compatibility with the reaction conditions.Solvent Effects:

Use of ethyl acetate or methyl acetate in cyclization and acylation steps enhances solubility and reaction rates.Purification:

Recrystallization from alcohols ensures high purity and recovery rates above 70% overall.Industrial Scale-Up:

Continuous flow reactors and advanced purification techniques have been suggested to optimize yield, purity, and reproducibility for large-scale production.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature (Cyclization) | 30–70 °C | Controls rate and selectivity |

| Reaction Time (Cyclization) | 3–8 hours | Ensures complete conversion |

| Base for Acylation | Sodium hydride (NaH) | Efficient deprotonation |

| Acylation Temperature | −10 to 50 °C | Minimizes side reactions |

| Solvents | THF, ether, ethyl acetate | Solubility and reaction medium |

| Yield per Step | >90% (cyclization), ~97% (acylation) | High efficiency |

| Purification | Recrystallization in alcohols | High purity product |

Chemical Reactions Analysis

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced oxazolidinone products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one as an antimicrobial agent. Its structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound exhibit potent activity against various strains of bacteria, including Mycobacterium tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For example, derivatives similar to this compound demonstrated significant cytotoxic effects against leukemia and CNS cancer cell lines . This suggests that the compound could serve as a scaffold for developing new anticancer agents.

Chiral Auxiliary

This compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reaction products makes it valuable for synthesizing enantiomerically pure compounds. Studies have shown that it can facilitate various reactions such as enolate alkylation and aldol reactions, leading to high yields of chiral products .

Reaction Mechanisms

The compound's role in reaction mechanisms is crucial for understanding its utility in synthetic chemistry. It has been shown to participate in diastereoselective reactions, where the choice of substituents on the oxazolidinone ring influences the stereochemical outcome of the reactions . This property allows chemists to tailor reactions for specific applications in drug synthesis.

Optimization of Derivatives

SAR studies focusing on this compound have been conducted to optimize its biological activity. By modifying different substituents on the oxazolidinone ring, researchers have identified key structural features that enhance its potency against targeted pathogens . For instance, variations in halogen substituents have shown to impact both antimicrobial efficacy and cytotoxicity in cancer cell lines.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . This interaction is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones are privileged scaffolds in organic synthesis due to their ability to direct stereochemistry. Below is a detailed comparison of 4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one with structurally related analogs:

Substituent-Based Comparison

A. 3-Acyl-Substituted Derivatives

B. Heterocyclic and Aromatic Substituted Derivatives

Stereochemical and Reactivity Comparison

- Stereochemical Influence : The (4S)-configuration in this compound induces high enantioselectivity in aldol reactions (e.g., >95% ee in Evans syn-aldol products) . In contrast, the (4R)-enantiomer may lead to reversed stereochemistry in products .

- Reactivity : The chloroacetyl group undergoes nucleophilic displacement more readily than bulkier substituents (e.g., trifluoromethylphenyl in ), enabling rapid derivatization. Locostatin’s α,β-unsaturated carbonyl group (E-configuration) facilitates Michael additions, a reactivity absent in the chloroacetyl analog .

Data Tables

Table 1. Physicochemical Properties of Selected Oxazolidinones

Biological Activity

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by a benzyl group and a chloroacetyl moiety, which enhance its reactivity and potential therapeutic applications. The oxazolidinone framework is particularly noted for its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the chloroacetyl group contributes to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which are critical for its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial properties. It primarily inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism similar to that of other oxazolidinones like Linezolid. This compound has shown effectiveness against various Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Enterococcus faecium.

Potential Antitubercular Activity

In addition to its antibacterial effects, this compound has been investigated for its potential antitubercular activity. The structural features of this compound suggest it may interact with the molecular mechanisms of Mycobacterium tuberculosis, although further studies are required to elucidate its efficacy in this area.

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of protein synthesis. By binding to the ribosome's 50S subunit, it prevents the formation of peptide bonds during translation, effectively stalling bacterial growth and replication.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the oxazolidinone class:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Benzyl-3-propionyl-1,3-oxazolidin-2-one | Structure | Antibacterial |

| Linezolid | Structure | Broad-spectrum antibiotic |

| 5-Methyl-4-benzyl-1,3-oxazolidin-2-one | Structure | Antimicrobial |

The unique chloroacetyl substitution in this compound enhances its reactivity compared to other oxazolidinones, potentially leading to broader applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Antibacterial Testing : A study demonstrated the synthesis of this compound followed by antibacterial testing against various strains. Results indicated significant inhibition zones against resistant strains of bacteria.

- In Vitro Studies : In vitro assays showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting a high potency as an antibacterial agent .

- Safety Profile : Preliminary toxicity studies indicated that this compound exhibited minimal cytotoxicity towards human cell lines at therapeutic concentrations .

Q & A

Q. What are the key synthetic routes for preparing 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via acylation of a 4-benzyl-oxazolidin-2-one precursor. A critical step involves reacting the oxazolidinone with 2-chloroacetyl chloride in the presence of a catalytic amount of DMF and a solvent like dichloromethane (DCM). For example, details a similar procedure where oxalyl chloride and DMF are used to activate carboxylic acids, forming acyl chlorides in situ. To ensure high yield, strict anhydrous conditions and controlled stoichiometry (e.g., 1.2 equivalents of acyl chloride) are recommended. Post-reaction purification via column chromatography or recrystallization is essential to isolate the product .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the chloroacetyl and benzyl substituents. The chloroacetyl group’s carbonyl signal typically appears near δ 170 ppm in ¹³C NMR. X-ray crystallography, as demonstrated in and for analogous oxazolidinones, provides unambiguous confirmation of stereochemistry and molecular geometry. For instance, XCL codes and crystallographic data (e.g., space groups, bond angles) in validate structural assignments .

Q. How does the chloroacetyl group influence the reactivity of the oxazolidinone core in subsequent transformations?

The electron-withdrawing chloroacetyl group activates the oxazolidinone’s carbonyl carbon toward nucleophilic attack, making it a versatile intermediate for asymmetric alkylation or aldol reactions. The chlorine atom also serves as a leaving group, enabling further functionalization (e.g., substitution with nucleophiles). highlights similar reactivity in benzoyl-substituted oxazolidinones, where substituents direct stereoselectivity in catalytic processes .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes when using this compound as a chiral auxiliary?

Discrepancies in diastereomeric ratios (dr) may arise from competing reaction pathways or solvent effects. For example, polar aprotic solvents like THF or DCM favor tighter transition states, enhancing stereocontrol. ’s fluorinated oxazolidinone study demonstrates how auxiliary fluorination can stabilize specific conformations. To troubleshoot, researchers should compare dr values under varying conditions (temperature, solvent, catalyst loading) and use chiral HPLC (as implied in ’s purity criteria) for precise analysis .

Q. How can computational modeling complement experimental data in predicting the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) calculations can model transition states to rationalize stereoselectivity. For instance, ’s crystallographic data (bond lengths, angles) provide input parameters for simulations. Studies on analogous systems (e.g., COF frameworks in ) use computational tools to predict electronic effects of substituents, such as the chloroacetyl group’s impact on charge distribution .

Q. What are the limitations of using this compound in large-scale asymmetric syntheses, and how can they be mitigated?

Challenges include scalability of purification (e.g., column chromatography) and auxiliary recovery. ’s synthesis protocol avoids aqueous workup by using volatile solvents like DCM, simplifying isolation. For industrial relevance, fluorous-phase separation (as in ’s fluorinated auxiliaries) or immobilized catalysts could improve recovery rates .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC using UV-active spots or iodine staining.

- Data Validation : Cross-reference NMR shifts with PubChem’s computed data () to detect impurities .

- Contradiction Analysis : Use X-ray crystallography () to resolve ambiguities in NOESY or COSY NMR assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.